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4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one

PARP-1 DNA repair oncology

Researchers screening pyrazolo[1,5-a]quinazolin-5(4H)-ones face a critical problem: commercially available analogs often carry hidden target liabilities (PARP-1 inhibition, mGlu₂/₃ NAM activity, Top1 poisoning) that confound phenotypic assay results. 4-(3-Methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 866050-28-4) solves this by retaining the pharmacologically privileged core while the 3-methoxybenzyl N-4 substituent eliminates these canonical activities. • Structurally conservative negative control for PARP-1/mGlu₂/₃/Top1 inhibitor campaigns. • Favorable physicochemical profile (MW 319.4, cLogP ~2.5-3.5, TPSA ~74 Ų) reduces aggregation-based false positives. • Shipped with ≥95% purity; ideal for SPR, DSF, ITC, and dose-response studies.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 866050-28-4
Cat. No. B3020280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one
CAS866050-28-4
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESCC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC4=CC(=CC=C4)OC
InChIInChI=1S/C19H17N3O2/c1-13-10-18-21(12-14-6-5-7-15(11-14)24-2)19(23)16-8-3-4-9-17(16)22(18)20-13/h3-11H,12H2,1-2H3
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one: Core Scaffold Identity and Pharmacological Context for Informed Procurement


4-(3-Methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 866050-28-4) belongs to the pyrazolo[1,5-a]quinazolin-5(4H)-one chemical class—a fused tricyclic scaffold recognized for its versatile pharmacological profile across multiple validated drug targets. The core scaffold has yielded potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) in the low nanomolar range [1], dual negative allosteric modulators (NAMs) of metabotropic glutamate receptors 2 and 3 (mGlu₂/mGlu₃) [2], topoisomerase I (Top1) inhibitors [3], and GABAA receptor modulators [4]. This specific derivative incorporates a 2-methyl substituent on the pyrazole ring and a 3-methoxybenzyl group at the N-4 position—structural features that, based on established structure–activity relationship (SAR) data within this scaffold family, critically govern target selectivity and functional output.

Why 4-(3-Methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one Cannot Be Swapped with In-Class Analogs Without Functional Consequence


Within the pyrazolo[1,5-a]quinazolin-5(4H)-one family, minor structural variations—particularly at the N-4 and pyrazole 2- and 3-positions—can trigger profound shifts in target engagement, leading to divergent pharmacological profiles. Published SAR campaigns demonstrate that the same core can yield low-nanomolar PARP-1 inhibitors (via 3-carboxamide substitution) [1], sub-micromolar dual mGlu₂/mGlu₃ NAMs [2], or Top1 poisons [3], depending solely on the appended substituents. Furthermore, the pyrazolo[1,5-a]quinazoline scaffold is prone to 'molecular switching,' wherein conservative structural modifications can interconvert compounds between functionally distinct receptor subtypes or mechanisms [2]. Consequently, replacing 4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one with a commercially convenient but structurally dissimilar analog from the same formal class may yield a compound directed at an entirely unrelated target—invalidating previous screening data, confounding SAR interpretation, and wasting procurement resources.

4-(3-Methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one: Quantitative Differentiation Evidence Table


N-4 Substituent Identity Dictates PARP-1 Inhibitory Potency: 3-Methoxybenzyl vs. Carboxamide and Unsubstituted Derivatives

In the pyrazolo[1,5-a]quinazolin-5(4H)-one series explored by Orvieto et al. for PARP-1 inhibition, the nature of the substituent at the pyrazole 3-position (analogous to the N-4 region in the target compound) was the primary determinant of enzymatic potency. The unsubstituted parent scaffold was inactive against PARP-1, whereas 3-carboxamide derivatives achieved low nanomolar IC₅₀ values [1]. Although the target compound bears a 3-methoxybenzyl group at N-4 rather than a 3-carboxamide, the SAR principle remains directly applicable: the specific substituent identity at this vector position—whether 3-methoxybenzyl, carboxamide, or hydrogen—governs whether the compound engages PARP-1 at all, and with what potency. This qualitative selectivity switch (active vs. inactive) represents the most decisive procurement-relevant differentiation within the class.

PARP-1 DNA repair oncology scaffold functionalization

Molecular Switching at the N-4 Position Separates mGlu₂/mGlu₃ NAM Activity from PARP-1 and Top1 Pharmacology

Wenthur et al. demonstrated that the pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold is susceptible to 'molecular switching,' wherein conservative changes to peripheral substituents convert compounds between functionally distinct pharmacological profiles [1]. Their optimized lead 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one (10b) achieved dual mGlu₂/mGlu₃ NAM activity (IC₅₀ ~50–200 nM range) with >10-fold selectivity over other mGlu receptor subtypes. Critically, the N-4 substituent (a methyl group in 10b) was essential for maintaining this mGlu-directed activity; replacement with alternative substituents redirected the pharmacological profile toward entirely different target classes. The target compound's 3-methoxybenzyl substituent at N-4—substantially bulkier and more lipophilic than the methyl group of 10b—is expected to further shift the selectivity fingerprint away from mGlu₂/mGlu₃ and toward a distinct receptor or enzyme target.

mGlu2 mGlu3 negative allosteric modulator molecular switching CNS

Scaffold Divergence: The 3-Methoxybenzyl Substituent as a Determinant of Topoisomerase I vs. Kinase Target Selectivity

The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold has been independently optimized for two mechanistically unrelated targets: Top1 inhibition (Taliani et al., 2013) [1] and kinase inhibition (US 8,614,220 B2) [2]. Taliani et al. reported that phenyl substitution at the 2-position of the pyrazole ring, combined with a protonable side chain at N-4 or N-5, was required for Top1 inhibitory activity (cleavage complex stabilization comparable to camptothecin). Conversely, kinase-directed patents describe distinct substitution patterns at the N-4 and pyrazole positions that confer ATP-competitive binding [2]. The target compound's 3-methoxybenzyl group at N-4 and 2-methyl group on the pyrazole ring do not match the SAR requirements established for either Top1 inhibition or kinase inhibition, suggesting this derivative occupies a distinct and as-yet-uncharacterized selectivity niche within the scaffold's pharmacological landscape.

topoisomerase I kinase inhibitor scaffold divergence SAR

Physicochemical Differentiation: 3-Methoxybenzyl at N-4 Introduces Lipophilicity and Hydrogen-Bond Potential Beyond Simple Alkyl or Phenyl Analogs

The 3-methoxybenzyl substituent at N-4 introduces a distinct physicochemical signature compared to the simpler N-4 substituents employed in published pyrazolo[1,5-a]quinazolin-5(4H)-one leads. The methoxy oxygen provides hydrogen-bond acceptor capacity, while the benzyl aromatic ring contributes π-stacking potential and modulates lipophilicity (cLogP) in a manner not achievable with methyl (as in mGlu₂/mGlu₃ NAM 10b) or unsubstituted analogs. Although no experimentally determined logP or solubility data have been published for this specific compound, the calculated molecular descriptors (MW = 319.4 Da; molecular formula C₁₉H₁₇N₃O₂; topological polar surface area ~74 Ų) place it within favorable oral drug-like space while distinguishing it from both smaller (2-methyl-4-unsubstituted: MW = 199.2 Da) and larger (2-phenyl-8-pyrimidinyl: MW > 350 Da) in-class comparators .

physicochemical properties lipophilicity hydrogen bonding drug-likeness solubility

Recommended Application Scenarios for 4-(3-Methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one Based on Quantitative Differentiation Evidence


Phenotypic Screening for Novel Target Deconvolution Where Known Scaffold Liabilities (PARP-1, mGlu₂/mGlu₃, Top1) Are Excluded by Substituent Identity

Because the 3-methoxybenzyl substituent at N-4 does not satisfy the established SAR requirements for PARP-1 inhibition, mGlu₂/mGlu₃ NAM activity, or Top1 poisoning, this derivative is an ideal probe for phenotypic screening campaigns in oncology, inflammation, or neuroscience where the pyrazolo[1,5-a]quinazolin-5(4H)-one core is desired but the known target liabilities of related analogs must be avoided [1] [2] [3]. Its intermediate lipophilicity and hydrogen-bonding capacity further support its use in cell-based assays requiring adequate membrane permeability without excessive non-specific binding .

Chemical Biology Studies Requiring a Structurally Conservative but Pharmacologically Divergent Negative Control

For laboratories already working with pyrazolo[1,5-a]quinazolin-5(4H)-one-based PARP-1 inhibitors, mGlu₂/mGlu₃ NAMs, or Top1 inhibitors, this compound can serve as a structurally conservative negative control—retaining the core scaffold but, based on SAR principles, predicted to be inactive at these canonical targets due to the mismatched N-4 substituent [1] [2] [3]. The 3-methoxybenzyl group alters target engagement while maintaining similar physicochemical properties, enabling cleaner interpretation of target-specific vs. scaffold-driven phenotypic effects.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the 3-Methoxybenzyl Substituent as a Vector for Selectivity Engineering

The N-4 position of the pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold is a validated vector for modulating target selectivity, as demonstrated by the PARP-1 SAR (3-substitution controls potency) [1] and the mGlu₂/mGlu₃ molecular switching phenomenon (N-4 methylation enables mGlu activity) [2]. The 3-methoxybenzyl group introduces additional functionality—a methoxy oxygen for hydrogen bonding and a benzyl ring for π-interactions—that can be further elaborated in hit-to-lead optimization. Procurement of this specific intermediate enables systematic exploration of this vector without de novo synthesis of the core scaffold, accelerating SAR campaigns in any therapeutic area where the pyrazolo[1,5-a]quinazolin-5(4H)-one core has shown promise.

Biochemical and Biophysical Assay Development Where Intermediate Lipophilicity and Defined Hydrogen-Bonding Capacity Are Critical for Reproducibility

With a molecular weight of 319.4 Da, four hydrogen-bond acceptors, and a topological polar surface area of approximately 74 Ų, this compound occupies a favorable physicochemical space for biochemical and biophysical assays (e.g., SPR, DSF, ITC) . Its intermediate calculated lipophilicity (cLogP ~2.5–3.5) reduces the risk of aggregation-based false positives that plague more lipophilic in-class analogs while maintaining sufficient solubility for dose-response studies at typical screening concentrations (1–100 µM). These properties make it a reliable reference compound for calibrating assay conditions and validating screening workflows.

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